molecular formula C22H15NO B15156242 N-(Naphthalen-2-yl)dibenzo[b,d]furan-3-amine

N-(Naphthalen-2-yl)dibenzo[b,d]furan-3-amine

Cat. No.: B15156242
M. Wt: 309.4 g/mol
InChI Key: QBUMWEJYTMMJIG-UHFFFAOYSA-N
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Description

N-(Naphthalen-2-yl)dibenzo[b,d]furan-3-amine is a heterocyclic aromatic compound featuring a dibenzofuran core substituted with an amine group at the 3-position, which is further linked to a naphthalen-2-yl moiety. This structure combines the electron-rich dibenzofuran system with the extended π-conjugation of naphthalene, making it a promising candidate for optoelectronic applications, particularly in organic light-emitting diodes (OLEDs) . Its molecular formula is C₂₂H₁₅NO, with a molecular weight of 309.36 g/mol . The compound is typically synthesized via copper-mediated amination or palladium-catalyzed coupling reactions, as evidenced by similar dibenzofuran-3-amine derivatives .

Properties

Molecular Formula

C22H15NO

Molecular Weight

309.4 g/mol

IUPAC Name

N-naphthalen-2-yldibenzofuran-3-amine

InChI

InChI=1S/C22H15NO/c1-2-6-16-13-17(10-9-15(16)5-1)23-18-11-12-20-19-7-3-4-8-21(19)24-22(20)14-18/h1-14,23H

InChI Key

QBUMWEJYTMMJIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC3=CC4=C(C=C3)C5=CC=CC=C5O4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(Naphthalen-2-yl)dibenzo[b,d]furan-3-amine typically begins with dibenzofuran and naphthalene derivatives.

    Reaction Conditions: The synthesis involves a series of reactions, including nitration, reduction, and amination.

    Industrial Production Methods: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, sulfonyl chlorides.

Major Products:

    Oxidation: Formation of corresponding oxides or quinones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives.

Mechanism of Action

The mechanism of action of N-(Naphthalen-2-yl)dibenzo[b,d]furan-3-amine involves its interaction with molecular targets in electronic devices. In OLEDs, it acts as a hole-blocking material, preventing the recombination of electrons and holes, thereby enhancing the efficiency and lifespan of the device

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(Naphthalen-2-yl)dibenzo[b,d]furan-3-amine with structurally related compounds, focusing on molecular properties, optoelectronic performance, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Key Properties
This compound C₂₂H₁₅NO 309.36 Naphthalen-2-yl at 3-amine OLED emitters, host materials High charge mobility, extended π-conjugation, thermal stability
N-Phenyldibenzo[b,d]furan-3-amine C₁₈H₁₃NO 259.31 Phenyl at 3-amine OLED intermediates Simpler structure, lower molecular weight, reduced steric hindrance
DBFTRz (2,8-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)dibenzo[b,d]furan) C₃₈H₂₂N₆O 578.62 Triazine groups at 2,8-positions OLED host/blocking layers (HBL) Superior electron transport, high thermal stability (>500°C)
N-(4-Isopropylphenyl)dibenzo[b,d]furan-3-amine C₂₃H₁₉NO 325.41 4-Isopropylphenyl at 3-amine Blue OLED emitters Enhanced steric bulk, improved device lifetime (e.g., DBF-BP emitter)
N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]furan-3-amine C₂₄H₁₇NO 335.40 Biphenyl at 3-amine OLED charge transport layers Improved π-π stacking, higher molecular weight for film stability

Key Findings:

Structural Impact on Optoelectronic Performance :

  • The naphthalen-2-yl group in the target compound enhances π-conjugation compared to simpler phenyl substituents (e.g., N-Phenyldibenzo[b,d]furan-3-amine), leading to higher charge mobility and efficiency in OLED devices .
  • Steric Effects : Bulky substituents like 4-isopropylphenyl improve thermal stability and device lifetime by reducing molecular aggregation .

Comparison with Triazine Derivatives :

  • DBFTRz, which incorporates electron-deficient triazine groups, exhibits superior electron-transport properties compared to the target compound. However, the naphthyl-substituted derivative may offer better hole injection due to its electron-rich structure .

Synthetic Accessibility :

  • Copper-mediated amination (e.g., ) yields dibenzofuran-3-amine derivatives in ~73% efficiency, but palladium-catalyzed Buchwald-Hartwig couplings () are preferred for attaching bulky aryl groups .

Device Performance :

  • In blue OLEDs, DBF-BP (a derivative of N-(4-isopropylphenyl)dibenzo[b,d]furan-3-amine) achieves a high external quantum efficiency (EQE) of ~6.08% and a CIE y value of 0.139, meeting display industry standards . The target compound’s naphthyl group could further improve these metrics due to enhanced charge balance.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(Naphthalen-2-yl)dibenzo[b,d]furan-3-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Two primary methods are documented:

  • Reductive amination : Using Pd/NiO catalysts under hydrogen atmospheres at 25°C, achieving yields up to 95% (e.g., for analogous dibenzo-furan-amine derivatives) .
  • Cu(II)-mediated amination : Employing Cu(OTf)₂ with CsOH·H₂O and 1,10-phenanthroline in HFIP solvent, yielding regioisomers (e.g., dibenzo[b,d]furan-3-amine and -1-amine) with combined yields of ~73% .
    • Key Variables : Catalyst loading (1.1 wt% Pd/NiO vs. 10 mol% Cu(OTf)₂), solvent polarity (HFIP vs. hydrogen gas), and reaction time (6–10 hours) critically affect regioselectivity and purity.

Q. What spectroscopic techniques are recommended for structural confirmation of this compound?

  • Methodological Answer :

  • ¹H NMR : Analyze aromatic proton splitting patterns (e.g., naphthalene vs. dibenzofuran protons) in CDCl₃ at 400 MHz. For example, dibenzo[b,d]furan-3-amine derivatives show distinct shifts at δ 6.8–8.2 ppm .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₂₄H₁₈N₂O).
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in regiochemistry .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties of this compound for optoelectronic applications?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO/LUMO). For dibenzo[b,d]furan derivatives, HOMO levels typically localize on the amine-naphthalene moiety, influencing charge transport in OLEDs .
  • Excited-State Dynamics : Time-dependent DFT (TD-DFT) models predict emission wavelengths; e.g., derivatives with electron-withdrawing groups show blue shifts .

Q. How can researchers resolve contradictions in observed vs. predicted spectroscopic data (e.g., unexpected NMR peaks)?

  • Methodological Answer :

  • Isomer Identification : Use preparative TLC or HPLC to separate regioisomers (e.g., 3-amine vs. 1-amine derivatives), followed by NOESY NMR to confirm spatial proximity of protons .
  • Dynamic Effects : Consider rotational barriers in hindered aryl-amine bonds; variable-temperature NMR (VT-NMR) can reveal conformational exchange broadening .

Q. What strategies optimize the compound’s performance in organic light-emitting diodes (OLEDs)?

  • Methodological Answer :

  • Host-Guest Engineering : Incorporate into host materials (e.g., 9-isopropyl-5,5-dimethyl-4,5-dihydro-3H-benzo[cd]pyrene cores) to enhance triplet exciton confinement. Dibenzo[b,d]furan-3-amine derivatives improve hole-blocking efficiency due to high triplet energy (T₁ ~2.8 eV) .
  • Device Architecture : Layer the compound in tandem OLEDs with HAT-CN (1,4,5,8,9,11-hexaazatriphenylene-hexacarbonitrile) as a charge-generation layer to reduce driving voltage .

Q. How does molecular docking explain the compound’s potential antibacterial activity against uropathogens?

  • Methodological Answer :

  • Target Selection : Dock the compound against Fim-H receptor (PDB ID: 4X5R) using AutoDock Vina. Key interactions include hydrogen bonds between the amine group and Thr52/Asn138 residues .
  • ADME Profiling : Predict pharmacokinetics (e.g., LogP ~3.5) using SwissADME; the dibenzofuran core enhances metabolic stability compared to simpler aryl amines .

Data Contradiction Analysis

Q. How should discrepancies in reported catalytic efficiencies (e.g., Pd/NiO vs. Cu(OTf)₂) be reconciled?

  • Methodological Answer :

  • Mechanistic Studies : Probe intermediates via in situ FTIR or EPR spectroscopy. Pd/NiO facilitates hydrogenation steps, while Cu(II) mediates single-electron transfer (SET) pathways .
  • Substrate Scope Limitations : Pd/NiO is more effective for electron-rich aryl aldehydes, whereas Cu(OTf)₂ tolerates sterically hindered substrates .

Tables for Key Comparisons

Property Pd/NiO-Catalyzed Synthesis Cu(OTf)₂-Mediated Synthesis
Yield84–98%73% (combined isomers)
RegioselectivityHigh (single isomer)Moderate (requires separation)
Substrate CompatibilityElectron-deficient aminesSterically hindered amines

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